molecular formula C24H27NO3 B600814 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one CAS No. 120014-07-5

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B600814
CAS No.: 120014-07-5
M. Wt: 377.5 g/mol
InChI Key: LPMOTUSFDTTWJL-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one” is a compound with the CAS Number 120014-07-5 . It has a molecular weight of 377.48 and its IUPAC name is (2E)-2-[(1-benzyl-4-piperidinyl)methylene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one . It is a white to pale yellow powder or crystals .


Synthesis Analysis

The synthesis of this compound involves the catalytic hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride . The process was carried out in a batch-slurry reactor . The 5% Pt/C catalyst was chosen due to its higher catalytic activity compared to other catalysts .


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12+ . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The initial rate of hydrogenation increases with the increase of catalyst loading, with the temperature and solvent polarity . The hydrogenation rate decreases with higher hydrogen pressure and that was explained by competitive adsorption of both reactants .


Physical and Chemical Properties Analysis

This compound is a white to pale yellow powder or crystals . It should be stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

  • Catalytic Hydrogenation

    This compound has been investigated in the context of catalytic hydrogenation processes. Samardžić et al. (2012) studied its hydrogenation using a 5% Pt/C catalyst, finding that this catalyst showed high activity and selectivity under mild reaction conditions (Samardžić & Zrnčević, 2012). Similarly, another study by Jelčić et al. (2013) analyzed the effect of different fractal morphologies of the same catalyst on the hydrogenation process (Jelčić et al., 2013).

  • Fractal Model Kinetics

    Further investigation into the hydrogenation of this compound using a 5% Pt/C industrial catalyst was conducted by Jelčić et al. (2016), where the influence of solvents and reaction conditions was explored, leading to a better understanding of the kinetic parameters (Jelčić et al., 2016).

  • Biological Evaluation as Enzyme Inhibitors

    Mozaffarnia et al. (2020) explored derivatives of this compound for their inhibitory activities on acetylcholinesterase and butyrylcholinesterase enzymes. They found that certain derivatives demonstrated moderate to good inhibitory effects, with potential applications in treating conditions like Alzheimer's disease (Mozaffarnia et al., 2020).

  • Synthesis and Antimicrobial Activity

    Swamy et al. (2019) synthesized novel derivatives of this compound and evaluated their antimicrobial activity. They reported moderate to good activity against several bacterial and fungal organisms (Swamy et al., 2019).

  • Potential Anti-inflammatory Agents

    Research by Sheridan et al. (2009) on diastereoisomers of related indenone compounds revealed significant anti-inflammatory activity, suggesting potential therapeutic applications (Sheridan et al., 2009).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves the condensation of 4-benzylpiperidine with 5,6-dimethoxy-1-indanone in the presence of a suitable condensing agent.", "Starting Materials": [ "4-benzylpiperidine", "5,6-dimethoxy-1-indanone", "Condensing agent (e.g. acetic anhydride, trifluoroacetic anhydride, etc.)", "Solvent (e.g. dichloromethane, chloroform, etc.)", "Base (e.g. sodium carbonate, potassium carbonate, etc.)", "Acid (e.g. hydrochloric acid, sulfuric acid, etc.)", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride, etc.)" ], "Reaction": [ "Step 1: Dissolve 4-benzylpiperidine and 5,6-dimethoxy-1-indanone in a suitable solvent and add a condensing agent.", "Step 2: Heat the reaction mixture to reflux for several hours.", "Step 3: Allow the reaction mixture to cool and add a base to neutralize the excess condensing agent.", "Step 4: Extract the product with a suitable solvent and wash with water and brine.", "Step 5: Dry the organic layer and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system.", "Step 7: Dissolve the purified product in a suitable solvent and add an acid to protonate the imine.", "Step 8: Add a reducing agent to the reaction mixture to reduce the imine to the corresponding amine.", "Step 9: Extract the product with a suitable solvent and wash with water and brine.", "Step 10: Dry the organic layer and concentrate under reduced pressure.", "Step 11: Purify the crude product by column chromatography using a suitable solvent system." ] }

CAS No.

120014-07-5

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one

InChI

InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12-

InChI Key

LPMOTUSFDTTWJL-NDENLUEZSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C/C(=C/C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OC

SMILES

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.